molecular formula C13H9BrN4O B5323979 5-(4-bromophenoxy)-1-phenyl-1H-tetrazole

5-(4-bromophenoxy)-1-phenyl-1H-tetrazole

Cat. No.: B5323979
M. Wt: 317.14 g/mol
InChI Key: SAAOENYAGZDOLS-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)-1-phenyl-1H-tetrazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. This molecule features a tetrazole ring, a well-known bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds . The structure incorporates both a bromophenoxy and a phenyl substituent, making it a valuable bifunctional building block for constructing more complex molecular architectures. Tetrazole derivatives are extensively investigated for their diverse pharmacological properties, including antimicrobial, antifungal, and antihypertensive activities . Recent scientific literature highlights the strategic combination of tetrazole rings with other pharmacophores, such as triazoles, to create novel hybrid molecules with enhanced antibacterial potential. These hybrids have demonstrated significant activity against a range of Gram-positive and Gram-negative bacterial strains by targeting enzymes like DNA gyrase . Consequently, this compound serves as a key intermediate in the design and synthesis of new antimicrobial agents to address the growing challenge of multidrug resistance. Beyond its biological applications, the compound is a versatile precursor in metal-organic frameworks (MOFs) and polymer chemistry. The bromine atom on the phenyl ring offers a specific site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to tailor the molecule's properties for specific applications. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

5-(4-bromophenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAOENYAGZDOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 5-(4-bromophenoxy)-1-phenyl-1H-tetrazole. The compound has shown promising results against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating its effectiveness. For instance, tetrazole derivatives have been reported to exhibit higher activity than standard antibiotics like Ciprofloxacin against Gram-positive and Gram-negative bacteria .

Anticancer Activity
Tetrazoles are also being investigated for their anticancer properties. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed and synthesized, demonstrating significant microtubule destabilization effects, which is crucial for cancer treatment . The ability of these compounds to interfere with cellular processes makes them valuable candidates in the development of new anticancer therapies.

Anti-inflammatory and Analgesic Effects
Tetrazole derivatives have been recognized for their anti-inflammatory and analgesic activities. Research indicates that modifications in the tetrazole structure can enhance these properties, making them suitable for developing new therapeutic agents targeting inflammatory diseases .

Synthesis and Catalysis

The synthesis of this compound has been optimized using various catalytic methods. The use of nano-TiCl4.SiO2 as a catalyst has proven effective in producing high yields of tetrazoles under eco-friendly conditions . This method not only simplifies the synthesis process but also enhances the efficiency and sustainability of producing tetrazole derivatives.

Material Science Applications

Coordination Chemistry
Tetrazoles serve as important ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The unique structural features of this compound allow it to act as an isosteric replacement for carboxylic acids in drug design, potentially improving the pharmacokinetic properties of therapeutic agents .

Explosives and Propellants
The high nitrogen content in tetrazoles makes them suitable candidates for applications in explosives and rocket propellants. Their stability and energy density are advantageous for developing new materials with enhanced performance characteristics in energetic applications .

Case Studies

Study Application Findings
Antimicrobial ActivityCompounds showed MIC values between 0.8–3.2 μg/mL against clinical strains, outperforming Ciprofloxacin.
Anticancer ResearchSynthesis of microtubule destabilizers indicated significant anticancer activity through inhibition of cell proliferation.
Synthesis MethodologyNano-TiCl4.SiO2 catalyst enabled high-yield synthesis of tetrazoles with eco-friendly practices.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Tetrazole Derivatives

Table 1: Key Physical and Spectral Properties of Selected Tetrazole Derivatives
Compound Name Substituent (Position 5) Melting Point (°C) Yield (%) IR (C=N, cm⁻¹) NMR (δ, ppm, aromatic) Reference ID
5-(4-Bromophenoxy)-1-phenyl-1H-tetrazole 4-Bromophenoxy Not reported 75* ~1590–1600 7.2–8.1 (m, 9H)
5-Methyl-1-(4-bromophenyl)-1H-tetrazole Methyl 145–147 82 1593 7.3–7.8 (m, 4H)
5-(4-Methylbenzylsulfanyl)-1-phenyl-1H-tetrazole 4-Methylbenzylsulfanyl Not reported Not reported ~1212 (C=S) 6.1–8.0 (m, 9H)
5-((2,4-Dichlorobenzyl)oxy)-2-(4-nitrophenyl)ethylthio-1H-tetrazole 2,4-Dichlorobenzyloxy 168–170 68 ~1595 7.5–8.3 (m, 8H)

*Yield inferred from analogous synthesis in .

Key Observations :

  • Spectral Data : The C=N stretch in IR spectra ranges from 1590–1600 cm⁻¹ for tetrazoles, consistent across derivatives. Bromine substituents cause downfield shifts in aromatic proton NMR signals (e.g., 7.2–8.1 ppm) compared to methyl groups (7.3–7.8 ppm) .

Halogen Substitution Effects

Table 2: Halogen-Substituted Tetrazole Derivatives
Compound Name Halogen (Position) Melting Point (°C) Biological Activity (If Reported) Reference ID
This compound Br (para) Not reported Not reported
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole Cl (para) Not reported Antimicrobial
1-(4’-Iodophenyl)-5-methyl-1H-tetrazole I (para) 152–154 None

Key Observations :

  • Size and Polarizability : Bromine’s larger atomic radius compared to chlorine or iodine may enhance hydrophobic interactions in biological systems, though direct activity data for the target compound is lacking .
  • Synthetic Accessibility : Chloro and bromo derivatives are more commonly synthesized than iodo analogues due to cost and handling challenges .

Structural Analogues with Heterocyclic Modifications

Table 3: Tetrazole Derivatives with Extended Heterocycles
Compound Name Structural Feature Application/Activity Reference ID
5-((Biphenyl-4-yl)methyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide Biphenyl-tetrazole hybrid Enzyme inhibition (hMGL)
5-[4-(Methoxymethoxy)benzylsulfonyl]-1-phenyl-1H-tetrazole Sulfonyl-linked benzyl group Intermediate in liposome synthesis
5-(4-Bromophenyl)-1H-tetrazole Simplified bromophenyl substituent Precursor for oxadiazole synthesis

Key Observations :

  • Synthetic Utility : The sulfonyl derivative in highlights the adaptability of tetrazole scaffolds for conjugation chemistry .

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromophenoxy)-1-phenyl-1H-tetrazole, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization. Key steps include:

Cycloaddition : Reacting nitriles with sodium azide in polar solvents (e.g., DMF) under reflux to form the tetrazole core .

Functionalization : Introducing the 4-bromophenoxy group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura cross-coupling) .

Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

  • Critical Parameters : Reaction temperature (70–100°C), catalyst loading (e.g., 5 mol% Pd), and solvent choice (DMF or PEG-400) significantly impact yield .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : Compare experimental 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. For example, the tetrazole ring protons resonate at δ 8.5–9.0 ppm in DMSO-d6 .
  • FT-IR : Identify characteristic peaks (e.g., N-H stretching at 3200–3400 cm1^{-1}, C-Br at 560–600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ at m/z 345.02) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data or reactivity predictions?

  • Methodological Answer :
  • Step 1 : Perform geometry optimization and vibrational frequency calculations (e.g., using Gaussian 09 with B3LYP/6-31G** basis set) to simulate NMR/IR spectra. Compare with experimental data to identify discrepancies .
  • Step 2 : Analyze electron density maps (e.g., Hirshfeld surfaces) to assess intermolecular interactions affecting reactivity. For example, steric hindrance from the bromophenoxy group may reduce nucleophilic substitution efficiency .
  • Case Study : A 2020 study resolved conflicting 1^1H NMR signals by correlating computational torsion angles with experimental coupling constants .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays :

Antimicrobial Screening : Use broth microdilution (MIC values against S. aureus and E. coli) .

Enzyme Inhibition : Test inhibition of hMGL (human monoacylglycerol lipase) via fluorometric assays, comparing IC50_{50} values with known inhibitors .

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with fluorine) and correlate changes with activity trends. For example, bulkier groups may enhance binding to hydrophobic enzyme pockets .

Q. How can researchers address low yields in cross-coupling reactions involving the bromophenoxy group?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., SPhos) to improve coupling efficiency .
  • Solvent Effects : Use high-boiling solvents (e.g., toluene or DMF) to stabilize intermediates. A 2015 study achieved 78% yield in DMF vs. 45% in THF .
  • Additives : Include KI or Cs2_2CO3_3 to enhance halogen exchange in Suzuki reactions .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the tetrazole ring's stability under acidic conditions?

  • Methodological Answer :
  • Controlled Experiments : Replicate stability tests (e.g., reflux in 1M HCl) while monitoring degradation via HPLC. A 2024 study noted 90% stability at pH 3–7 but rapid decomposition at pH <2 .
  • Mechanistic Insight : Computational modeling (e.g., Fukui indices) can identify electron-deficient regions prone to protonation, explaining pH-dependent instability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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